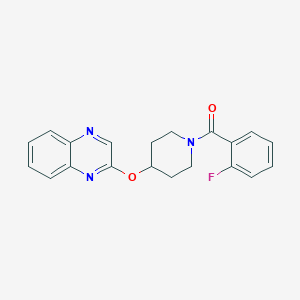

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Description

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, quinoxalin-2-yloxy, and piperidin-1-yl groups

Properties

IUPAC Name |

(2-fluorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOXKINADBYGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of solvents such as toluene, ethyl acetate, or chloroform, and may involve catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various piperidine-containing compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , and it has a molecular weight of 351.37 g/mol. Its structure features a fluorophenyl group and a quinoxaline derivative linked through a piperidine moiety, which enhances its biological activity.

GPR6 Modulation

Research indicates that compounds similar to (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone act as GPR6 modulators. GPR6 is a G protein-coupled receptor involved in the regulation of neurotransmitter release and neuronal signaling pathways. Modulation of this receptor has potential therapeutic implications for treating conditions such as:

- Parkinson's Disease : GPR6 modulation may help restore dopaminergic signaling, which is disrupted in Parkinson's disease.

- Schizophrenia : By influencing dopamine pathways, GPR6 modulators may offer new avenues for treatment.

A patent describes the synthesis and application of quinoxaline derivatives as GPR6 modulators, highlighting their therapeutic potential for neurological diseases .

Fluorescence Properties

Quinoxaline derivatives, including this compound, exhibit interesting photophysical properties. Studies have shown that these compounds can be utilized in:

- Chemosensing : Their fluorescence properties allow for the detection of various analytes, making them suitable for sensor applications.

- Biosensing : The ability to detect biological molecules enhances their application in biomedical diagnostics .

Synthesis and Derivative Development

The synthesis of this compound involves several key steps that can be optimized for yield and purity. The development of derivatives is crucial for enhancing the pharmacological profile of the parent compound.

Synthetic Routes

Recent literature emphasizes the importance of synthetic strategies to produce quinoxaline derivatives efficiently. The methods typically involve:

- Condensation Reactions : These reactions are fundamental in forming the quinoxaline core.

- Functionalization : Introducing various substituents can modify biological activity and selectivity towards specific targets .

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of this compound and its analogs in preclinical models:

Preclinical Studies on Neuroprotection

In animal models of neurodegenerative diseases, compounds structurally related to this compound have shown:

- Neuroprotective Effects : These compounds may protect against neuronal loss induced by toxins or injury.

- Behavioral Improvements : Enhanced cognitive functions were observed in treated animals compared to controls.

These findings support the potential use of this compound in developing therapies for neurological conditions .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| GPR6 Modulation | Targeting neurological disorders | Improved treatment options for Parkinson's |

| Chemosensing | Fluorescent detection of analytes | Enhanced sensitivity in environmental monitoring |

| Biosensing | Detection of biological molecules | Improved diagnostics in clinical settings |

| Neuroprotection | Protecting neurons from damage | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Shares a similar quinoxaline structure but differs in the substituents attached to the core.

Piperidine derivatives: Compounds like piperine and other piperidine-based molecules have similar structural features but different functional groups

Uniqueness

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of fluorophenyl, quinoxalin-2-yloxy, and piperidin-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a fluorophenyl moiety, a quinoxalin-2-yloxy group, and a piperidin-1-yl structure. These components contribute to its distinct chemical properties and biological activities.

| Property | Details |

|---|---|

| IUPAC Name | (2-fluorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |

| Molecular Formula | C20H18FN3O2 |

| CAS Number | 1705800-68-5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions using various reagents and solvents such as toluene and ethyl acetate. The synthetic routes often require catalysts to enhance yield and purity while adhering to green chemistry principles for environmental sustainability.

Pharmacological Potential

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound has potential as an anticancer agent. It may act by inhibiting specific pathways involved in tumor growth or promoting apoptosis in cancer cells.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing promise against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This inhibition could be beneficial in treating conditions like hyperpigmentation .

Case Studies

A study evaluating related compounds highlighted the significance of structural modifications in enhancing biological activity. For instance, derivatives of piperazine have shown improved enzyme inhibitory effects with low micromolar IC50 values, indicating strong potential for therapeutic applications against tyrosinase .

Research Findings

Recent investigations into the biological activity of similar compounds have yielded valuable insights:

- Inhibition Studies : Compounds structurally related to this compound have been shown to inhibit tyrosinase with IC50 values ranging from 0.09 μM to 0.4 μM, indicating potent enzyme inhibition .

- Mechanistic Insights : Docking studies have elucidated the binding modes of these compounds within the active sites of target enzymes, suggesting that structural features significantly influence their inhibitory efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.